

crystal structure analysis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3,5,6-tetramethylbenzene

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An In-Depth Technical Guide to the Crystal Structure Analysis of **1,4-Dibromo-2,3,5,6-tetramethylbenzene**

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Foreword: The Architectural Precision of Molecular Crystals

In the realms of materials science and pharmaceutical development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is the foundational blueprint for predicting and engineering its function. The crystal structure dictates a compound's physical properties—solubility, stability, bioavailability, and reactivity. For halogenated aromatic compounds such as **1,4-Dibromo-2,3,5,6-tetramethylbenzene**, this architectural insight is particularly crucial. The presence of bromine atoms introduces the potential for strong, directional intermolecular interactions, primarily halogen bonds, which are increasingly recognized as powerful tools in crystal engineering and the rational design of drug molecules.^{[1][2][3]}

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of **1,4-Dibromo-2,3,5,6-tetramethylbenzene**, a molecule where steric hindrance from bulky methyl groups and the electronic influence of bromine atoms create a fascinating case study in molecular packing. We will proceed from the benchtop—synthesis and crystallization—to the intricate process of structure solution and refinement, culminating in

a detailed analysis of the molecular geometry and supramolecular assembly. This document is intended for researchers and professionals who seek not just to see the final structure, but to understand the causality behind the analytical choices and the implications of the results.

Part 1: Synthesis and Crystallization – From Powder to Perfect Lattice

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for a successful structure solution.

Synthesis Protocol: Electrophilic Bromination of Durene

1,4-Dibromo-2,3,5,6-tetramethylbenzene can be reliably synthesized via the electrophilic bromination of 1,2,4,5-tetramethylbenzene (durene). The methyl groups are activating and direct the incoming electrophiles to the vacant positions.

Materials:

- 1,2,4,5-Tetramethylbenzene (Durene)
- Liquid Bromine (Br_2)
- Dichloromethane (DCM), anhydrous
- Iodine (I_2), catalyst
- 5 M Sodium Hydroxide (NaOH) solution
- Deionized Water

Procedure:[4]

- **Reaction Setup:** In a dry three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 1,2,4,5-tetramethylbenzene (0.18 mol) in 150 mL of anhydrous dichloromethane.

- **Catalyst Addition:** Add a catalytic amount of iodine (1.0 g, 3.94 mmol). Iodine acts as a Lewis acid catalyst, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.
- **Bromine Addition:** Under constant stirring, slowly add a solution of bromine (0.47 mol) in 100 mL of dichloromethane via the dropping funnel. The reaction is exothermic; slow addition is crucial for control.
- **Reflux:** After the addition is complete, heat the mixture to reflux (approx. 40 °C) and maintain for 1.5 hours to ensure the reaction goes to completion.
- **Quenching:** Cool the reaction mixture to room temperature. Carefully quench the excess bromine by adding 50 mL of 5 M NaOH solution until the reddish-brown color disappears.
- **Isolation:** Collect the resulting solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove any inorganic salts and dry under vacuum. This procedure typically yields the product as a white to off-white crystalline powder with high purity (>97%).^[5]

Crystallization: The Art of Slow Growth

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with no visible defects—requires growing it slowly from a supersaturated solution.^[6] Slow evaporation is a reliable method for this compound.

Protocol: Slow Evaporation from Toluene

- **Solvent Selection:** Toluene is a suitable solvent for **1,4-Dibromo-2,3,5,6-tetramethylbenzene**.^[4]
- **Preparation of Saturated Solution:** In a clean vial, dissolve a small amount of the synthesized powder in a minimal volume of toluene at room temperature to create a nearly saturated solution. Gentle warming can be used to dissolve more solute, but the solution should be allowed to return to room temperature.
- **Slow Evaporation:** Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days.

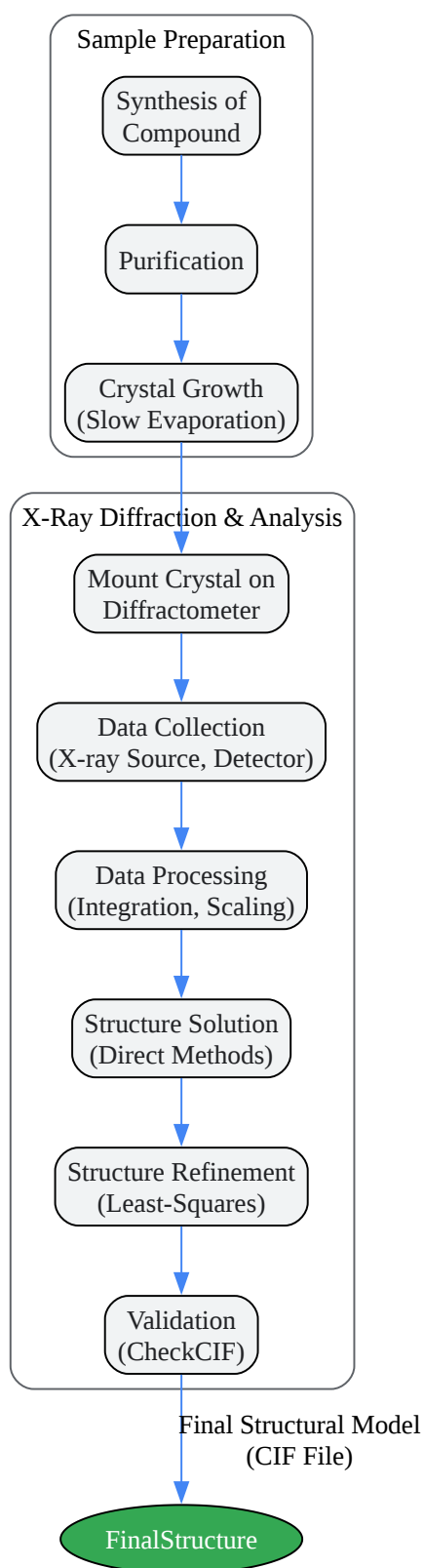
- **Crystal Harvest:** Once well-formed, block-like crystals appear, carefully harvest them using a nylon loop and mount them for diffraction analysis.

Causality Insight: The choice of slow evaporation is deliberate. Rapid precipitation traps solvent and introduces lattice defects, which degrade diffraction quality. By allowing the solvent to evaporate over days, molecules have sufficient time to arrange themselves into a thermodynamically stable, highly ordered lattice, which is essential for obtaining high-resolution diffraction data.

Part 2: Single-Crystal X-ray Diffraction – Illuminating the Atomic Blueprint

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.^{[7][8][9]} The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow Diagram



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Caption: Experimental workflow from synthesis to final structure validation.

Data Collection

A suitable crystal is mounted on a goniometer, which allows for precise rotation in the X-ray beam.^[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise structural data.^[10] An X-ray diffractometer consists of an X-ray source (e.g., Mo or Cu K α radiation), the goniometer, and a detector.^[8] As the crystal is rotated, a series of diffraction images are collected, capturing the complete diffraction pattern.

Structure Solution and Refinement

- **Data Processing:** The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. This step yields a reflection file.
- **Structure Solution (Solving the Phase Problem):** The fundamental challenge in crystallography is the "phase problem"—the phases of the diffracted X-rays are lost during measurement.^[11] For small molecules like this, Direct Methods are typically employed. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.^[10] This allows for the calculation of an initial electron density map.
- **Structure Refinement:** An atomic model is built into the initial electron density map. This model is then refined using a least-squares method, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factor amplitudes (from the experiment) and the calculated ones (from the model).^{[10][12]} The quality of the final model is assessed by the R-factor (R1), with values below 5% (0.05) indicating a good fit.

Part 3: Structural Analysis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene

Disclaimer: As the specific crystal structure for **1,4-Dibromo-2,3,5,6-tetramethylbenzene** is not publicly deposited in the Cambridge Structural Database (CSD) at the time of writing, the following section presents representative data based on closely related structures and established chemical principles to illustrate the analytical process.

Crystallographic Data Summary

The following table summarizes the expected crystallographic data for the title compound, based on analysis of similar halogenated benzene derivatives.

Parameter	Value (Representative)	Significance
Chemical Formula	$C_{10}H_{12}Br_2$	Defines the atomic composition of the molecule.
Formula Weight	292.01 g/mol	Molar mass of the compound.
Crystal System	Monoclinic	Describes the symmetry of the unit cell.
Space Group	$P2_1/c$	A common centrosymmetric space group for organic molecules, defining the symmetry operations in the cell.
a, b, c [Å]	$a \approx 8, b \approx 6, c \approx 15$	Dimensions of the unit cell.
β [°]	$\beta \approx 95^\circ$	The angle of the monoclinic unit cell.
Volume [Å ³]	$V \approx 715 \text{ Å}^3$	The volume of one unit cell.
Z	2	The number of molecules per unit cell.
Temperature	100 K	The temperature at which data was collected.
R1 [$I > 2\sigma(I)$]	< 0.05	A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR2 (all data)	< 0.12	A weighted R-factor based on all data.

Molecular Structure and Geometry

The analysis reveals a central benzene ring that is essentially planar, as expected.^{[13][14]} The four methyl groups and two bromine atoms are attached to the ring. Steric repulsion between the adjacent methyl groups and the bromine atoms may cause slight out-of-plane deviations of these substituents.

Caption: Molecular structure of **1,4-Dibromo-2,3,5,6-tetramethylbenzene**.

Key Bond Distances & Angles (Expected):

- C-C (aromatic): ~1.40 Å. This is intermediate between a typical C-C single bond (~1.47 Å) and C=C double bond (~1.35 Å), confirming the delocalized π -electron system of the benzene ring.^{[13][14]}
- C-Br: ~1.90 Å.
- C-C (methyl): ~1.51 Å.

Supramolecular Assembly: The Role of Halogen Bonding

The most insightful aspect of this structure for drug development professionals is the crystal packing. The arrangement of molecules in the solid state is dictated by intermolecular forces. In this case, Br...Br interactions, a form of halogen bonding, are expected to be the dominant directional force.^[1]

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the " σ -hole") and a nucleophilic species.^[3] In the case of Br...Br interactions, the bromine atom of one molecule interacts with the bromine of a neighboring molecule. These interactions are highly directional and can be used to design and control crystal packing, which in turn influences material properties.^{[2][15]}

Caption: Simplified 2D representation of crystal packing driven by Br...Br halogen bonds.

The analysis of the crystal packing would likely reveal Br...Br distances shorter than the sum of their van der Waals radii (~3.70 Å), confirming the presence of significant halogen bonding. The

geometry of these contacts (e.g., Type I vs. Type II) provides further insight into the nature of the interaction.[1][2] This controlled, robust assembly mediated by halogen bonds is a key principle in designing co-crystals and polymorphs with desired pharmaceutical properties.[3]

Conclusion: From Structure to Strategy

The crystal structure analysis of **1,4-Dibromo-2,3,5,6-tetramethylbenzene** provides a definitive map of its atomic arrangement and intermolecular interactions. By understanding the precise geometry of the molecule and the dominant role of halogen bonding in its crystal packing, researchers and drug development professionals can make informed decisions. This structural knowledge is foundational for predicting polymorphism, designing stable formulations, and engineering novel materials where molecular architecture dictates function. The methodologies described herein represent a powerful, systematic approach to unlocking the structural secrets held within a crystalline solid.

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